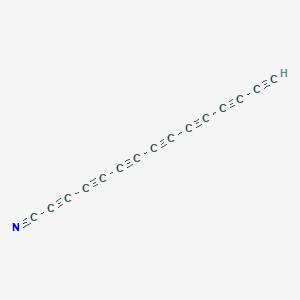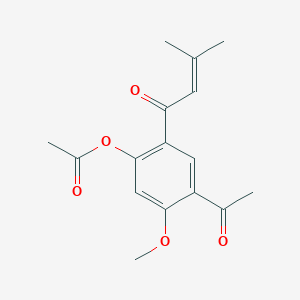![molecular formula C11H15ClN2O2 B14404091 N'-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea CAS No. 88465-53-6](/img/structure/B14404091.png)
N'-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea is an organic compound that features a phenyl ring substituted with a 1-chloroethyl group and a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea typically involves the reaction of 4-(1-chloroethyl)aniline with methoxy isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene to facilitate the reaction. The temperature is maintained at a moderate level to ensure the stability of the reactants and the product.
Industrial Production Methods
On an industrial scale, the production of N’-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group in the compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N’-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea involves its interaction with cellular targets, leading to the disruption of normal cellular functions. The compound may act by alkylating DNA or proteins, thereby inhibiting their normal activities. This can result in the induction of apoptosis or cell cycle arrest in cancer cells, making it a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorambucil: An alkylating agent used in chemotherapy.
Melphalan: Another alkylating agent with similar therapeutic applications.
Ethephon: A plant growth regulator that releases ethylene.
Uniqueness
N’-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea is unique due to its specific substitution pattern and the presence of both chloroethyl and methoxy groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds.
Eigenschaften
CAS-Nummer |
88465-53-6 |
|---|---|
Molekularformel |
C11H15ClN2O2 |
Molekulargewicht |
242.70 g/mol |
IUPAC-Name |
3-[4-(1-chloroethyl)phenyl]-1-methoxy-1-methylurea |
InChI |
InChI=1S/C11H15ClN2O2/c1-8(12)9-4-6-10(7-5-9)13-11(15)14(2)16-3/h4-8H,1-3H3,(H,13,15) |
InChI-Schlüssel |
XCZSWLHSQBEKDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)NC(=O)N(C)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



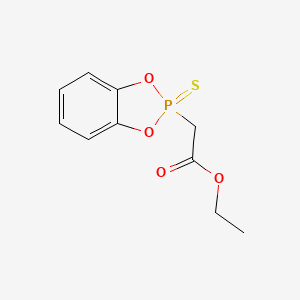
![N-Hydroxy-2-[4-(3,3,3-trifluoro-2-methylpropyl)phenyl]acetamide](/img/structure/B14404035.png)
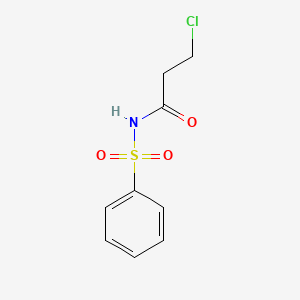
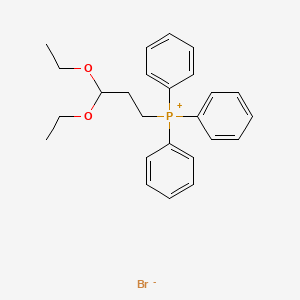

![1-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14404055.png)
![Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate](/img/structure/B14404059.png)

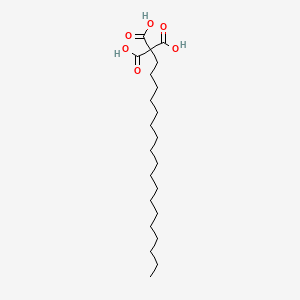
![1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one;oxalic acid](/img/structure/B14404078.png)

